3-(3-Ethylphenoxy)propan-1-OL chemical structure and properties
3-(3-Ethylphenoxy)propan-1-OL chemical structure and properties
Chemical Class: Alkylphenoxy Alkanol | Role: Pharmaceutical Intermediate & Linker Scaffold[1]
Executive Summary & Chemical Identity
3-(3-Ethylphenoxy)propan-1-ol is a bifunctional organic building block characterized by a lipophilic 3-ethylphenyl ether tail and a hydrophilic primary alcohol head.[1] In drug discovery, this motif serves as a critical "linker" scaffold, allowing medicinal chemists to modulate the physicochemical properties (LogP, tPSA) of a drug candidate while maintaining a precise spatial distance between pharmacophores.
Unlike commodity solvents, this molecule is typically synthesized de novo or sourced as a high-purity intermediate for the development of PPAR agonists, antihistamines, or PROTAC (Proteolysis Targeting Chimera) linkers.[1]
Structural Analysis[1]
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IUPAC Name: 3-(3-Ethylphenoxy)propan-1-ol[1]
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Molecular Formula:
-
Molecular Weight: 180.25 g/mol
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SMILES: CCc1cccc(OCCCO)c1
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Key Functional Groups:
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Phenol Ether: Stable under physiological pH; resistant to hydrolysis.[1]
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Primary Alcohol: High reactivity for further derivatization (oxidation, esterification, halogenation).[1]
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Ethyl Substitution (Meta): Increases lipophilicity and steric bulk compared to the unsubstituted phenoxypropanol, often used to fill hydrophobic pockets in receptor binding sites.
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Physicochemical Profile
The following data aggregates calculated cheminformatics values and experimental analogs (e.g., 3-phenoxypropan-1-ol) to provide a reliable baseline for formulation.
| Property | Value / Description | Relevance to Drug Design |
| Appearance | Clear to pale yellow oil | Liquid handling required during synthesis.[1] |
| Boiling Point | ~265–270°C (Predicted @ 760 mmHg) | High boiling point; purification requires vacuum distillation.[1] |
| LogP (Predicted) | 2.8 ± 0.3 | Moderately lipophilic; good membrane permeability.[1] |
| H-Bond Donors | 1 (Alcohol -OH) | Critical for receptor interaction or solubility.[1] |
| H-Bond Acceptors | 2 (Ether -O-, Alcohol -OH) | Standard for Lipinski Rule of 5 compliance.[1] |
| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Highly soluble in organic solvents; sparingly soluble in water. |
| pKa | ~16 (Alcohol proton) | Neutral at physiological pH (7.4).[1] |
Synthetic Pathways (Authoritative Protocols)
The synthesis of 3-(3-Ethylphenoxy)propan-1-ol is most reliably achieved via Williamson Ether Synthesis .[1] This nucleophilic substitution (
Method A: Williamson Ether Synthesis (Standard)
Reaction Logic: Deprotonation of 3-ethylphenol increases nucleophilicity, allowing attack on the alkyl halide (3-bromo-1-propanol).[1]
Reagents:
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Substrate: 3-Ethylphenol (CAS 620-17-7)[1]
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Electrophile: 3-Bromo-1-propanol (CAS 627-18-9) or 3-Chloro-1-propanol.[1]
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ).[1] -
Solvent: Acetonitrile (
) or DMF.[1]
Step-by-Step Protocol:
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Activation: Charge a round-bottom flask with 3-ethylphenol (1.0 eq) and anhydrous Acetonitrile. Add
(1.5 eq) and stir at room temperature for 30 minutes to facilitate phenoxide formation. -
Addition: Add 3-bromo-1-propanol (1.2 eq) dropwise. Note: Excess alkyl halide drives the reaction to completion.
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Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]
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Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.
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Purification: Dissolve residue in Ethyl Acetate; wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.[1] -
Isolation: Flash column chromatography (Silica gel; Gradient 0-30% EtOAc in Hexane).
Visualization: Synthetic Workflow
Figure 1: The SN2 reaction pathway utilizing a mild base (Potassium Carbonate) to couple the phenolic head to the alkyl chain.
Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed.
| Technique | Expected Signature (Diagnostic Signals) |
| 1H NMR (CDCl3) | δ 7.2-6.7 (m, 4H): Aromatic protons (pattern specific to meta-substitution).δ 4.1 (t, 2H): |
| IR Spectroscopy | 3300-3400 cm⁻¹: Broad -OH stretch.1240 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl ether).2960 cm⁻¹: Aliphatic C-H stretch.[1] |
| Mass Spectrometry | [M+H]+: 181.25 m/z.[M+Na]+: 203.24 m/z (Common adduct in ESI).[1] |
Applications in Drug Discovery
A. Linker Chemistry (PROTACs & Bioconjugates)
The 3-carbon chain (propyl) provides a specific spatial separation (~4–5 Å) between the aromatic anchor and the functional head.[1]
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Utility: This molecule is converted into a tosylate or mesylate to react with amines on target ligands.[1]
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Advantage: The meta-ethyl group adds lipophilicity without the metabolic instability of a para-methyl group (which is prone to rapid benzylic oxidation).[1]
B. Metabolic Stability & Derivatization
In metabolic assays (Liver Microsomes), the primary alcohol is the site of "Soft Spot" metabolism, rapidly oxidizing to the carboxylic acid (Phase I metabolism).
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Strategy: If the alcohol is the desired pharmacophore, the ethyl group protects the ring from oxidation. If the alcohol is a handle, it is often capped (e.g., etherified) to prevent clearance.
Visualization: Metabolic Fate
Figure 2: Predicted metabolic pathways. The primary alcohol is a high-clearance handle, oxidizing to acid or undergoing direct glucuronidation.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer may be sparse, it shares the hazard profile of Phenoxyethanol and Alkylphenols .
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GHS Classification:
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PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory.
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Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Hyroscopic nature of the alcohol requires tight sealing.[1]
References
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PubChem Database. 3-Phenoxypropan-1-ol (Parent Scaffold) Compound Summary.[1] National Center for Biotechnology Information.[1] Available at: [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Williamson Ether Synthesis protocols).
-
Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology.[1] Wiley-Interscience, 1979.[1] (Source for Lipophilicity/LogP prediction logic).

